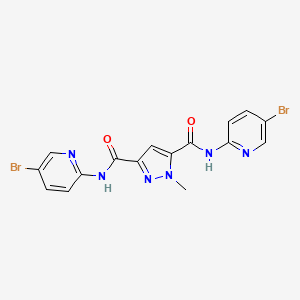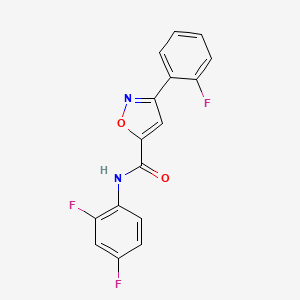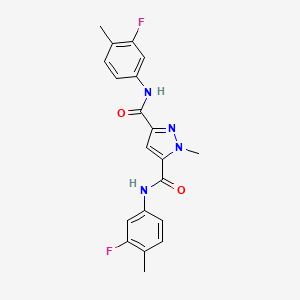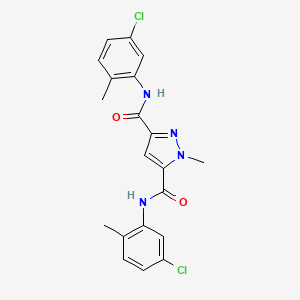
N~3~,N~5~-BIS(5-BROMO-2-PYRIDYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
描述
N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound characterized by its unique structure, which includes brominated pyridine rings and a pyrazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the bromination of 2-pyridine, followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of organic synthesis, such as maintaining purity and yield, are applicable.
化学反应分析
Types of Reactions
N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用机制
The exact mechanism of action for N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity.
相似化合物的比较
Similar Compounds
- N,N’-Bis(5-bromo-2-pyridinyl)-2,5-pyridinedicarboxamide
- N,N’-Bis(5-bromo-2-pyridinyl)-2,6-pyridinedicarboxamide
- N,N’-Bis(5-bromo-2-pyridinyl)imidoformamide
Uniqueness
N,N’-bis(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific combination of brominated pyridine rings and a pyrazole core, which may confer distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
3-N,5-N-bis(5-bromopyridin-2-yl)-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N6O2/c1-24-12(16(26)22-14-5-3-10(18)8-20-14)6-11(23-24)15(25)21-13-4-2-9(17)7-19-13/h2-8H,1H3,(H,19,21,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFXYWGXFJJTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=NC=C(C=C2)Br)C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-5-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4372407.png)
![5-{[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4372417.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-isopropyl-1H-pyrazol-3-yl)benzamide](/img/structure/B4372418.png)
![{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4372422.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-{3,5-DIMETHYL-1-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B4372424.png)
![1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4372433.png)
![5-({[4-(ethoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372438.png)
![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4372439.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4372450.png)

METHANONE](/img/structure/B4372464.png)



